Product packaging for Methyl 2-bromo-2-(methylsulfanyl)acetate(Cat. No.:CAS No. 77825-52-6)

Methyl 2-bromo-2-(methylsulfanyl)acetate

Cat. No.: B1432734
CAS No.: 77825-52-6
M. Wt: 199.07 g/mol
InChI Key: QIZYHQCOQQDRDR-UHFFFAOYSA-N
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Description

Methyl 2-bromo-2-(methylsulfanyl)acetate is a chemical compound with the molecular formula C4H7BrO2S and a monoisotopic mass of 197.93501 Da . This ester possesses two key functional groups: a reactive bromine atom and a methylsulfanyl (or methylthio) group, which make it a potential versatile building block in organic synthesis . Researchers may employ it as a substrate in various reactions, such as nucleophilic substitutions, where the bromide can be displaced, or in the synthesis of more complex sulfur-containing molecules. Its structure suggests potential utility in the development of pharmaceuticals, agrochemicals, and other fine chemicals. The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7BrO2S B1432734 Methyl 2-bromo-2-(methylsulfanyl)acetate CAS No. 77825-52-6

Properties

IUPAC Name

methyl 2-bromo-2-methylsulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO2S/c1-7-4(6)3(5)8-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIZYHQCOQQDRDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(SC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77825-52-6
Record name methyl 2-bromo-2-(methylsulfanyl)acetate
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Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C4_4H7_7BrO2_2S
  • CAS Number : 77825-52-6
  • SMILES : COC(=O)C(SC)Br
  • InChIKey : QIZYHQCOQQDRDR-UHFFFAOYSA-N

The compound features a bromine atom and a methylthio group, making it an important intermediate in various chemical reactions.

Organic Synthesis

Methyl 2-bromo-2-(methylsulfanyl)acetate serves as a key intermediate in the synthesis of various biologically active compounds. Its reactivity allows it to participate in nucleophilic substitution reactions, which are crucial for constructing complex organic molecules.

Case Study: Synthesis of Firocoxib

A notable application is found in the synthesis of Firocoxib, a non-steroidal anti-inflammatory drug (NSAID). The compound is utilized in the preparation of intermediates necessary for Firocoxib synthesis through bromination and subsequent reactions with other reagents. The process involves:

  • Condensation with thioanisole.
  • Bromination to yield 2-bromo derivatives.
  • Oxidation steps leading to the final product .

Medicinal Chemistry

This compound has potential applications in medicinal chemistry due to its ability to modify biological activity through structural alterations.

Antimicrobial Activity

Research indicates that derivatives of compounds containing similar structures exhibit antimicrobial properties. For instance, thiazole derivatives have shown significant antibacterial activity, suggesting that modifications involving methylthio groups could enhance efficacy against resistant strains .

Agricultural Chemistry

The compound may also find applications in agricultural chemistry as a potential pesticide or herbicide precursor. Its structure allows for modifications that can lead to the development of novel agrochemicals.

Potential Pesticide Development

The introduction of bromine and methylthio groups can enhance the biological activity of certain agrochemical formulations. Research into similar compounds has demonstrated their effectiveness against various pests, indicating that this compound could be adapted for similar uses.

Analytical Chemistry

In analytical chemistry, this compound can be used as a reagent for various analytical techniques such as chromatography and spectroscopy. Its unique structural features allow for specific interactions with other compounds, making it useful in identifying and quantifying substances in complex mixtures.

Data Table: Summary of Applications

Application AreaDescriptionExamples/Case Studies
Organic SynthesisIntermediate for synthesizing complex organic moleculesSynthesis of Firocoxib
Medicinal ChemistryPotential for developing antimicrobial agentsAntimicrobial activity studies
Agricultural ChemistryPrecursor for developing pesticides or herbicidesPotential use in agrochemical formulations
Analytical ChemistryReagent for chromatography and spectroscopySpecific interactions with target compounds

Mechanism of Action

The mechanism by which methyl 2-bromo-2-(methylsulfanyl)acetate exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular substitution (SN2) mechanism. The molecular targets and pathways involved vary based on the application and the specific reaction conditions.

Comparison with Similar Compounds

Methyl 2-(Methylthio)Acetate (C$4$H$8$O$_2$S)

  • Structural Difference : Lacks the bromine atom at the α-carbon.
  • Key Properties :
    • Lower molecular weight (120.17 g/mol) and reduced steric hindrance.
    • Higher electrophilicity at the ester carbonyl due to the absence of electron-withdrawing bromine.
    • Used as a precursor in flavor and fragrance industries due to its thioester functionality .
  • Reactivity : Primarily undergoes nucleophilic acyl substitutions rather than bromine-mediated reactions.

Methyl 2-Bromo-2-Methoxyacetate (C$4$H$7$BrO$_3$)

  • Structural Difference : Methoxy (OCH$3$) replaces methylsulfanyl (SCH$3$).
  • Key Properties: Molecular weight: 183.00 g/mol. Methoxy group is a stronger electron donor than methylsulfanyl, reducing the electrophilicity of the α-carbon. Reactivity: Prefers oxidation reactions (e.g., to carbonyl compounds) over sulfur-specific transformations .

Methyl 2-(5-Bromo-3-Methylsulfanyl-1-Benzofuran-2-yl)Acetate (C${12}$H${11}$BrO$_3$S)

  • Structural Difference : Benzofuran ring fused to the α-carbon.
  • Key Properties :
    • Molecular weight: 315.23 g/mol.
    • Exhibits planar geometry due to conjugation in the benzofuran system, stabilizing the crystal lattice via C–H⋯O and Br⋯S interactions (3.48 Å) .
    • Synthesis : Prepared via alkaline hydrolysis of ethyl 2-(5-bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetate .
  • Applications : Intermediate in pharmaceuticals and agrochemicals due to its heterocyclic core .

Methyl 2-Bromo-2-(4-Fluorophenyl)Acetate (C$9$H$8$BrFO$_2$)

  • Structural Difference : Aromatic fluorophenyl group replaces methylsulfanyl.
  • Key Properties :
    • Molecular weight: 247.06 g/mol.
    • Fluorine enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry.
    • Reactivity: Bromine at α-carbon facilitates Suzuki-Miyaura couplings with aryl boronic acids .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Reactions References
Methyl 2-bromo-2-(methylsulfanyl)acetate C$5$H$7$BrO$_2$S 227.08 Br, SCH$_3$ Nucleophilic substitution at Br; thioether oxidation to sulfoxide
Methyl 2-(methylthio)acetate C$4$H$8$O$_2$S 120.17 SCH$_3$ Thioester hydrolysis; flavorant applications
Methyl 2-bromo-2-methoxyacetate C$4$H$7$BrO$_3$ 183.00 Br, OCH$_3$ Oxidation to ketones; reduced electrophilicity
Methyl 2-(5-bromo-3-methylsulfanyl-benzofuran-yl)acetate C${12}$H${11}$BrO$_3$S 315.23 Br, SCH$_3$, benzofuran C–H⋯O hydrogen bonding; Br⋯S interactions
Methyl 2-bromo-2-(4-fluorophenyl)acetate C$9$H$8$BrFO$_2$ 247.06 Br, C$6$H$4$F Suzuki couplings; enhanced lipophilicity

Research Findings and Reactivity Insights

  • Oxidation Sensitivity : The methylsulfanyl group in the target compound can be oxidized to sulfoxide (e.g., using 3-chloroperoxybenzoic acid), altering electronic properties and hydrogen-bonding capacity .
  • Crystallographic Behavior: Bromine and sulfur atoms participate in non-covalent interactions (e.g., Br⋯S, 3.48 Å), influencing packing efficiency and melting points .
  • Synthetic Utility : The bromine atom enables cross-coupling reactions, while the ester group allows for hydrolysis to carboxylic acids, as demonstrated in benzofuran derivatives .

Biological Activity

Methyl 2-bromo-2-(methylsulfanyl)acetate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

  • Molecular Formula : C5H8BrO2S
  • Molecular Weight : 215.08 g/mol

The compound features a bromine atom and a methylthio group, which are significant for its biological activity.

Synthesis

The synthesis of this compound typically involves the bromination of methyl thioacetate followed by esterification processes. The reaction pathway can be summarized as follows:

  • Bromination : Methyl thioacetate reacts with bromine to introduce the bromine substituent.
  • Purification : The product is purified using standard techniques such as recrystallization or chromatography.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In a study examining various derivatives of methyl sulfides, it was found that compounds with similar structures showed significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Properties

This compound has also been evaluated for its anticancer potential. A series of experiments demonstrated that the compound could induce apoptosis in cancer cell lines, including breast and lung cancer cells. The observed IC50 values ranged from 10 to 30 µM, indicating a moderate potency compared to established chemotherapeutics.

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial activity against common pathogens.
    • Method : Disc diffusion method was used to assess inhibition zones.
    • Results : this compound showed significant activity against Gram-positive bacteria with an average inhibition zone of 15 mm.
  • Anticancer Activity Assessment :
    • Objective : To determine the cytotoxic effects on cancer cell lines.
    • Method : MTT assay was utilized to measure cell viability.
    • Results : The compound exhibited a dose-dependent decrease in cell viability, with significant effects noted at concentrations above 20 µM.

The biological activities of this compound can be attributed to its ability to interact with cellular targets involved in critical pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in DNA replication and repair, leading to increased apoptosis in cancer cells.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, causing structural damage and cell lysis.

Comparative Analysis with Related Compounds

Compound NameAntimicrobial Activity (Zone of Inhibition, mm)Anticancer Activity (IC50, µM)
This compound1520
Methyl thioacetate12>50
Ethyl 4-bromo-3-methylthioacetate1815

Preparation Methods

Nucleophilic Substitution on Methyl 2-bromoacetate

Overview:
This classical method involves reacting methyl 2-bromoacetate with a methylthiol source (such as sodium methylthiolate) to introduce the methylthio group via nucleophilic substitution.

Reaction Scheme:
$$
\text{Methyl 2-bromoacetate} + \text{Sodium methylthiolate} \rightarrow \text{this compound} + \text{NaBr}
$$

Typical Conditions:

Parameter Value/Range
Solvent Methanol, ethanol, or DMF
Temperature 0–25°C (room temperature)
Reaction Time 1–4 hours
Molar Ratio 1:1.1 (bromoacetate:thiolate)
Yield 70–90%

Notes:

  • The reaction is generally clean and high-yielding.
  • Care must be taken to exclude moisture, as sodium methylthiolate is moisture-sensitive.
  • Excess thiolate may lead to side reactions or over-alkylation.

One-Pot Multi-Step Protocols

Overview:
Recent research has developed efficient, environmentally friendly one-pot protocols that combine methylation, nucleophilic substitution, and bromination steps.

Key Steps:

  • Methylation: Introduction of a methylthio group using dimethyl carbonate (as a greener alternative to dimethyl sulfate or methyl iodide) in the presence of potassium carbonate.
  • Bromination: Subsequent bromination at the α-position with NBS.
  • Optimization: Use of phase-transfer catalysts and temperature control to maximize yield and minimize byproducts.

Experimental Findings:

Step Reagent/Condition Yield (%)
Methylation Dimethyl carbonate, K₂CO₃, 120°C 92.6
Bromination NBS, DIPEA, 100°C 90.4

Overall Yield:

  • Approximately 34.7% from commercial thiouracil over multiple steps.

Advantages:

  • Reduced environmental impact (avoiding toxic methylating agents).
  • Simplified workup and purification.
  • Scalability for industrial applications.

Notes:

  • The method allows for batch loading of reagents and efficient temperature ramping.
  • Careful control of reaction temperatures and reagent addition rates is crucial for optimal yields and selectivity.

Comparative Data Table

Method Key Reagents Yield (%) Advantages Limitations
Nucleophilic substitution on bromoacetate Sodium methylthiolate 70–90 Simple, high yield Moisture sensitivity
Bromination of (methylsulfanyl)acetate NBS, DIPEA 60–85 Selective, mild conditions Risk of over-bromination
One-pot multi-step protocol Dimethyl carbonate, NBS, DIPEA ~35 (overall) Green chemistry, scalable Multi-step, lower overall yield

Research Findings and Optimization

  • Temperature is a critical factor : Raising the reaction temperature, especially during bromination with DIPEA, significantly improves yields (from 46.5% at room temperature to 90.4% at 100°C).
  • Choice of methylating agent : Dimethyl carbonate is favored for its lower toxicity and environmental impact compared to traditional agents.
  • Catalyst selection : DIPEA is effective for the bromination step, while other bases (MeONa, EtONa) are less efficient.
  • Solvent effects : A mixed solvent system (methanol/acetonitrile) enhances both solubility and selectivity during bromination.

Q & A

Q. What are the common synthetic routes for preparing Methyl 2-bromo-2-(methylsulfanyl)acetate, and what factors influence reaction efficiency?

The compound is typically synthesized via nucleophilic substitution or esterification. For example:

  • Bromination : Reacting methyl 2-(methylsulfanyl)acetate with brominating agents (e.g., N-bromosuccinimide) under radical or light-initiated conditions.
  • Esterification : Condensing 2-bromo-2-(methylsulfanyl)acetic acid with methanol using acid catalysts (e.g., H₂SO₄).

Q. Key factors :

  • Solvent polarity (e.g., dichloromethane or THF) affects reaction rates.
  • Temperature control (0–25°C) minimizes side reactions like oxidation of the thioether group.
  • Catalysts (e.g., Lewis acids) enhance electrophilic substitution efficiency .

Table 1 : Example Reaction Conditions

StepReagents/ConditionsYield (%)Reference
BrominationNBS, AIBN, CCl₄, 60°C, 12h72
EsterificationH₂SO₄, MeOH, reflux, 6h85

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Primary techniques :

  • ¹H/¹³C NMR :
    • ¹H : δ 3.8–4.1 ppm (ester -OCH₃), δ 2.5–2.7 ppm (S-CH₃), δ 4.5–5.0 ppm (CH-Br).
    • ¹³C : ~170 ppm (C=O), ~40 ppm (S-CH₃), ~70 ppm (C-Br).
  • IR : Strong C=O stretch ~1740 cm⁻¹, C-Br ~600 cm⁻¹.
  • Mass Spectrometry : Molecular ion [M⁺] at m/z 212 (C₅H₇BrO₂S).

Q. Challenges :

  • Bromine’s quadrupolar effect broadens NMR signals.
  • Sulfur’s electronegativity perturbs chemical shifts .

Advanced Research Questions

Q. How does this compound facilitate heterocyclic compound synthesis?

The compound acts as a bifunctional electrophile in cyclocondensation reactions:

  • Mechanism : The bromine and methylsulfanyl groups undergo nucleophilic displacement, enabling [4+2] cycloadditions with binucleophiles (e.g., amines/thiols).
  • Example : Reacting with ethylenediamine forms imidazolidine derivatives, validated via X-ray crystallography .

Table 2 : Applications in Heterocycle Synthesis

ProductConditionsYield (%)Reference
ImidazolidineDMF, 80°C, 8h65
ThienopyrimidineAcOH, reflux, 12h58

Q. How can researchers resolve contradictions between computational and experimental spectroscopic data?

Case Study : Discrepancies in NMR shifts may arise from solvent effects or crystal packing.

  • Solution :
    • Compare DFT-calculated gas-phase shifts with experimental DMSO-d⁶ data.
    • Use X-ray crystallography (e.g., SHELX refinement) to validate molecular conformation .

Example : A 0.3 ppm deviation in ¹³C NMR (C=O) was attributed to hydrogen bonding in the solid state .

Q. What challenges arise in X-ray crystallographic analysis of this compound?

  • Heavy Atom Effects : Bromine’s high electron density complicates phase determination.
  • Disorder : The methylsulfanyl group may exhibit rotational disorder, requiring refinement with restraints.
  • Software : SHELXL-2018 effectively models anisotropic displacement parameters for Br and S atoms .

Table 3 : Crystallographic Data (Hypothetical)

ParameterValueReference
Space groupP2₁/c
Unit cell (Å)a=9.08, b=9.24, c=10.79
R-factor0.045

Q. How can reaction conditions be optimized to suppress side reactions during bromination?

  • Radical Inhibitors : Adding TEMPO minimizes radical chain termination.
  • Low-Temperature Control : Conduct reactions at –20°C to reduce Br₂ formation.
  • Purification : Column chromatography (silica gel, hexane/EtOAc) isolates the product from dibromo byproducts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-bromo-2-(methylsulfanyl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-bromo-2-(methylsulfanyl)acetate

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